7-methoxy-1-[2-(4-morpholinyl)ethyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-indole-3-carboxamide
Overview
Description
It has moderate affinity for CB2 receptors and significantly lower affinity for CB1 receptors . This compound is primarily used in research settings to study the effects of cannabinoid receptor modulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
MN-25 is synthesized through a multi-step process involving the reaction of 7-methoxyindole-3-carboxylic acid with (S)-fenchylamine to form an amide bond. This intermediate is then reacted with 2-(morpholin-4-yl)ethylamine to yield the final product . The reaction conditions typically involve the use of organic solvents such as dimethylformamide or dichloromethane and require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
While MN-25 is primarily synthesized in research laboratories, the industrial production methods would likely involve scaling up the synthetic routes mentioned above. This would include optimizing reaction conditions for larger batch sizes, ensuring consistent quality control, and implementing safety measures to handle the chemicals involved.
Chemical Reactions Analysis
Types of Reactions
MN-25 undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert higher oxidation states of manganese back to manganese(II).
Substitution: MN-25 can undergo substitution reactions where functional groups on the molecule are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium bismuthate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of MN-25 with hydrogen peroxide can yield manganese dioxide, while reduction with sodium borohydride can regenerate the original manganese(II) compound .
Scientific Research Applications
MN-25 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of synthetic cannabinoids.
Biology: Investigated for its effects on cannabinoid receptors in various biological systems.
Industry: Utilized in the development of new materials and compounds with specific properties.
Mechanism of Action
MN-25 exerts its effects by selectively binding to peripheral cannabinoid receptors, particularly CB2 receptors . This binding activates signaling pathways that modulate various physiological processes, including immune response and inflammation. The molecular targets involved include G-protein coupled receptors and downstream effectors such as adenylate cyclase and mitogen-activated protein kinases .
Comparison with Similar Compounds
Similar Compounds
UR-144: Another synthetic cannabinoid with similar receptor affinity but different chemical structure.
JWH-018: A synthetic cannabinoid with higher affinity for CB1 receptors compared to MN-25.
AM-1221: A synthetic cannabinoid with a different substitution pattern on the indole ring.
Uniqueness
MN-25 is unique in its selective affinity for CB2 receptors, making it a valuable tool for studying peripheral cannabinoid receptor functions without significant psychoactive effects associated with CB1 receptor activation . This selectivity distinguishes it from other synthetic cannabinoids that often have higher affinity for CB1 receptors.
Properties
IUPAC Name |
7-methoxy-1-(2-morpholin-4-ylethyl)-N-[(1S,2S,4R)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl]indole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N3O3/c1-25(2)18-8-9-26(3,16-18)24(25)27-23(30)20-17-29(11-10-28-12-14-32-15-13-28)22-19(20)6-5-7-21(22)31-4/h5-7,17-18,24H,8-16H2,1-4H3,(H,27,30)/t18-,24-,26+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGDMQICNRCQEH-UFKXBGGNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)(C1NC(=O)C3=CN(C4=C3C=CC=C4OC)CCN5CCOCC5)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C1)C([C@H]2NC(=O)C3=CN(C4=C3C=CC=C4OC)CCN5CCOCC5)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901023636 | |
Record name | (N-((S)-Fenchyl)-1-(2-(morpholin-4-yl)ethyl)-7-methoxyindole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901023636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501926-82-5 | |
Record name | 7-Methoxy-1-[2-(4-morpholinyl)ethyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-indole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=501926-82-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | MN-25 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501926825 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (N-((S)-Fenchyl)-1-(2-(morpholin-4-yl)ethyl)-7-methoxyindole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901023636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MN-25 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WXU5YRE25 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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